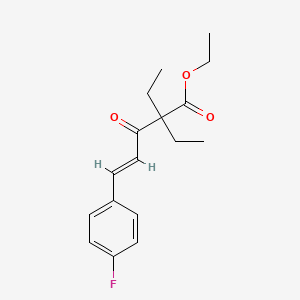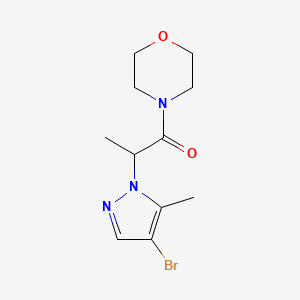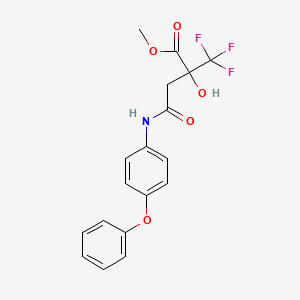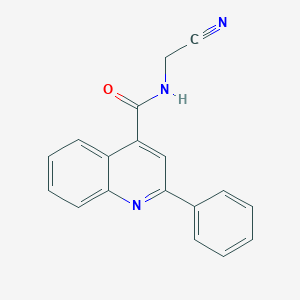![molecular formula C14H14BrClN2OS B4672661 2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine](/img/structure/B4672661.png)
2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine
Vue d'ensemble
Description
2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a bromo-chloro-methylphenoxy group and a propylsulfanyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the bromo-chloro-methylphenoxy intermediate. This intermediate can be synthesized through halogenation reactions, where bromine and chlorine are introduced to the aromatic ring. The subsequent steps involve the formation of the propylsulfanyl chain and its attachment to the pyrimidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrocarbons.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the halogens could introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Its chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in biochemical pathways, ultimately affecting cellular functions. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chloro-6-methylpyridine: Shares the bromo and chloro substituents but lacks the pyrimidine ring and propylsulfanyl chain.
2-Bromo-4-methylaniline: Contains a bromo substituent and an aniline group but differs in the overall structure and functional groups.
Uniqueness
2-[3-(2-Bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine is unique due to its combination of a pyrimidine ring, bromo-chloro-methylphenoxy group, and propylsulfanyl chain. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-[3-(2-bromo-4-chloro-6-methylphenoxy)propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2OS/c1-10-8-11(16)9-12(15)13(10)19-6-3-7-20-14-17-4-2-5-18-14/h2,4-5,8-9H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUTVNLLSMAXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCSC2=NC=CC=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)
![diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4672592.png)
![N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4672596.png)

![5-(5-ETHYL-2-THIENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4672600.png)
![4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4672615.png)

![2-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B4672633.png)
![N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-4-{[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4672645.png)
![1-(3-Acetylphenyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4672652.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4672657.png)


![2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4672683.png)
